molecular formula C14H11Cl2NO3S B3122707 N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide CAS No. 303152-41-2

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide

Cat. No.: B3122707
CAS No.: 303152-41-2
M. Wt: 344.2 g/mol
InChI Key: KNXCINQNSMHIBJ-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an acetylphenyl group and a dichlorobenzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-acetylaniline and 3,4-dichlorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-acetylaniline is reacted with 3,4-dichlorobenzenesulfonyl chloride in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the benzene ring.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in the inflammatory response.

    Molecular Pathways: The inhibition of COX and LOX pathways leads to a decrease in inflammation and pain, making the compound a potential candidate for anti-inflammatory drug development.

Comparison with Similar Compounds

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide can be compared with other sulfonamide derivatives:

    N-(2-acetylphenyl)benzamide: This compound lacks the dichloro substitution on the benzene ring, which may result in different reactivity and biological activity.

    N-(2-acetylphenyl)-4-chlorobenzenesulfonamide: This compound has only one chlorine atom on the benzene ring, which may affect its chemical properties and enzyme inhibition potential.

    N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide: The position of the chlorine atoms on the benzene ring is different, which can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)11-4-2-3-5-14(11)17-21(19,20)10-6-7-12(15)13(16)8-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXCINQNSMHIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233665
Record name N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-41-2
Record name N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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